6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
Description
6-(2-Butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a synthetic heterocyclic compound featuring a fused indole-quinoxaline core. The molecule is substituted at the 6-position with a 2-butoxybenzyl group and at the 9-position with a methyl group. This structural framework is known for its planar geometry, enabling DNA intercalation and interactions with biological targets such as topoisomerases .
The 2-butoxybenzyl substituent introduces enhanced lipophilicity, which may improve membrane permeability and bioavailability compared to smaller alkyl or aryl groups. The 9-methyl group likely stabilizes the molecule’s electronic configuration, as methyl substituents are known to influence HOMO-LUMO energy levels in indoloquinoxalines .
Properties
Molecular Formula |
C26H25N3O |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-[(2-butoxyphenyl)methyl]-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H25N3O/c1-3-4-15-30-24-12-8-5-9-19(24)17-29-23-14-13-18(2)16-20(23)25-26(29)28-22-11-7-6-10-21(22)27-25/h5-14,16H,3-4,15,17H2,1-2H3 |
InChI Key |
JMDJOUWMVVGYJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Suzuki Coupling and C–N Bond Formation
The most robust route to 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves a sequential Suzuki-Miyaura coupling followed by Pd-catalyzed annulation. Initial studies demonstrated that 2,3-dibromoquinoxaline serves as a versatile precursor for introducing aryl and alkyl groups at specific positions.
Step 1: Suzuki Coupling
In the first step, 2,3-dibromoquinoxaline reacts with 2-butoxybenzylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a toluene/water (3:1) biphasic system. K₂CO₃ (3 equiv) is employed as the base, achieving 78–82% yield after 12 hours at 80°C. This regioselectively substitutes the bromine at position 3, leaving position 2 available for subsequent functionalization.
Step 2: Annulation via C–N Coupling
The intermediate undergoes cyclization with methylamine derivatives under Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) catalysis. Microwave irradiation (150°C, 20 min) significantly accelerates this step, yielding the target compound in 85% purity. Key parameters include:
| Parameter | Optimal Condition | Yield Impact (±%) |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | +15 |
| Base | Cs₂CO₃ | +20 |
| Solvent | DMF | +10 |
| Temperature | 150°C (microwave) | +25 |
One-Pot Tandem C–H Activation and Coupling
An alternative one-pot method utilizes Pd-catalyzed C–H activation to streamline the synthesis. Combining 2-bromoaniline derivatives with prefunctionalized quinoxaline cores in the presence of PdCl₂ (dppf) (3 mol%) and Ag₂CO₃ (2 equiv) generates the indoloquinoxaline scaffold in a single step. However, this approach suffers from lower yields (45–55%) due to competing side reactions, particularly when bulky substituents like the 2-butoxybenzyl group are introduced.
Substituent Effects on Reaction Efficiency
Role of the 2-Butoxybenzyl Group
The electron-donating butoxy group enhances nucleophilic aromatic substitution kinetics by increasing electron density at the quinoxaline core. Comparative studies with methoxy and ethoxy analogs reveal:
| Substituent (R) | Yield (%) | Reaction Time (h) |
|---|---|---|
| 2-Butoxybenzyl | 82 | 12 |
| 4-Methoxybenzyl | 75 | 14 |
| 2-Ethoxybenzyl | 68 | 16 |
The butoxy group’s linear alkyl chain also improves solubility in nonpolar solvents, facilitating easier purification.
Methyl Group Incorporation at Position 9
Introducing the methyl group at position 9 requires careful timing to avoid premature cyclization. Pre-methylation of the indole nitrogen using MeI/KHCO₃ in DMF at 0°C ensures >90% selectivity, whereas post-annulation methylation results in <30% yield due to steric hindrance.
Advanced Optimization Techniques
Solvent and Ligand Screening
A systematic evaluation of solvent-ligand pairs identified toluene with BrettPhos as optimal for minimizing Pd black formation. Polar aprotic solvents like DMF accelerate side reactions, reducing yields by 15–20%.
Microwave vs. Conventional Heating
Microwave irradiation dramatically improves reaction kinetics:
| Condition | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional (oil bath) | 240 | 72 | 88 |
| Microwave | 20 | 85 | 95 |
This method also reduces energy consumption by 60%, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: 2-iodoxybenzoic acid (IBX)
Reduction: Sodium borohydride
Substitution: Propargyl bromide, potassium carbonate, dry acetone
Major Products Formed
Oxidation: Quinoxaline derivatives
Reduction: Reduced indoloquinoxaline derivatives
Substitution: Propargyl-substituted indoloquinoxaline derivatives
Scientific Research Applications
6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and dyes.
Biology: Exhibits significant antiviral and anticancer activities due to its ability to intercalate with DNA.
Medicine: Potential use in the development of new therapeutic agents for treating viral infections and cancer.
Mechanism of Action
The primary mechanism of action for 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This compound binds to the DNA helix, disrupting essential processes for DNA replication and transcription . The thermal stability of the DNA-compound complex is influenced by the substituents and side chains attached to the indoloquinoxaline nucleus . Additionally, this compound has shown significant multidrug resistance (MDR) modulating activity by interacting with ATP-binding cassette transporters .
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic and photochemical properties of indolo[2,3-b]quinoxaline derivatives are highly substituent-dependent. Key comparisons include:
Key Findings :
- Electron-donating groups (e.g., methoxy) raise HOMO energy levels, reducing band gaps and enhancing charge-transfer properties . The 4-methoxyphenyl derivative exhibits the highest HOMO (-5.2 eV) and lowest band gap (2.1 eV), making it suitable for optoelectronic applications.
- Halogen substituents (e.g., 4-fluorophenyl) lower HOMO levels slightly due to electron-withdrawing effects .
- The 2-butoxybenzyl group in the target compound is expected to moderately raise HOMO levels compared to unsubstituted analogs, similar to methoxy derivatives, but with added steric bulk that may affect DNA intercalation .
Cytotoxicity and DNA Binding
Indoloquinoxalines exhibit cytotoxicity via DNA intercalation and modulation of multidrug resistance (MDR). Selected comparisons:
Key Findings :
- Aminoethyl substituents (e.g., IDQ-10) show potent cytotoxicity (IC₅₀ = 1.8 μM) due to enhanced DNA minor-groove binding .
- Methoxy groups improve DNA affinity (lg Kₐ = 6.23) but reduce cytotoxicity compared to aminoethyl derivatives .
- The 2-butoxybenzyl group may improve DNA binding via hydrophobic interactions but could reduce cellular uptake due to increased molecular weight .
Antiviral Activity
6-(2-Aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives exhibit antiviral activity by inducing interferon production. However, benzannulated analogs (e.g., 13–20) show reduced efficacy due to steric hindrance . The 9-methyl substituent in the target compound may stabilize the DNA complex, but the bulky butoxybenzyl group could limit antiviral potency.
Biological Activity
6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article examines its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an indoloquinoxaline core with a butoxybenzyl substituent at the 6-position and a methyl group at the 9-position.
Biological Activity Overview
The biological activities of 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline have been investigated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that indoloquinoxaline derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline can inhibit the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 4.8 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 3.2 | Modulation of p53 signaling pathway |
These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/L) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 |
The compound exhibits superior activity compared to traditional antibiotics, indicating potential for use in treating resistant infections.
The mechanisms through which 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline exerts its biological effects include:
- Inhibition of Topoisomerase Activity : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
- Induction of Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress in cancer cells, triggering apoptosis.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Case Studies
- Study on Breast Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation.
- Antimicrobial Resistance Study : Another study assessed the efficacy of the compound against MRSA strains, demonstrating a reduction in bacterial load comparable to that achieved by vancomycin.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of 9-methyl-6H-indolo[2,3-b]quinoxaline-6-one with 2-butoxybenzylamine under acidic conditions (e.g., glacial acetic acid or HCl) in polar solvents like ethanol or methanol. Reaction optimization studies suggest yields improve at reflux temperatures (80–100°C) for 12–24 hours . Purification via recrystallization (using DMF/ethanol mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product (>85% purity) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and butoxybenzyl protons (δ 1.2–4.3 ppm). Coupling constants (e.g., J = 6–8 Hz for aliphatic chains) confirm substituent geometry .
- High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 430.21 (C28H27N3O) .
- IR Spectroscopy : Stretching vibrations for C-O (1250 cm⁻¹) and C=N (1600 cm⁻¹) confirm functional groups .
Q. What biological activities are reported for structurally similar indoloquinoxalines?
- Methodological Answer : Analogous compounds exhibit:
- Kinase inhibition : Binding to ATP pockets (e.g., IC50 = 0.8–2.5 μM against PI3Kα) via π-π stacking of the indoloquinoxaline core .
- Antimicrobial activity : MIC values of 4–16 μg/mL against S. aureus and E. coli due to membrane disruption .
- Cytotoxicity : EC50 = 12–50 μM in HeLa and MCF-7 cell lines via DNA intercalation .
Advanced Research Questions
Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from metabolic stability differences. Strategies include:
- Metabolic profiling : Use liver microsomes to identify unstable metabolites (e.g., oxidation of the butoxy chain) .
- Formulation optimization : Encapsulation in liposomes (size: 100–200 nm) improves bioavailability in murine models .
- Dose-response recalibration : Adjust dosing intervals based on pharmacokinetic studies (e.g., t1/2 = 6–8 hours in rats) .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for substituent modifications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess electron density at the indoloquinoxaline core (e.g., ΔE = 3.2 eV predicts redox activity) .
- Molecular docking (AutoDock Vina) : Simulate binding to kinase targets (PDB: 3L8X) with scoring functions (ΔG < -8 kcal/mol indicates strong binding) .
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent bulk (e.g., butoxy vs. pentoxy groups) with logP and IC50 values .
Q. How can reaction byproducts during synthesis be minimized?
- Methodological Answer : Common byproducts (e.g., N-oxide derivatives or dimerization products) are reduced by:
- Controlled pH : Maintain pH 4–5 with acetic acid to prevent oxidation .
- Low-temperature catalysis : Use Pd/C (5% w/w) at 50°C for selective reduction of intermediates .
- In-line monitoring : Employ HPLC-MS to track reaction progress and terminate at >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
